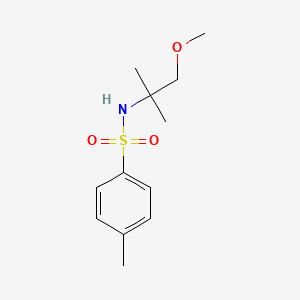
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methoxy-2-methylpropan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-methoxy-2-methylpropan-2-yl)benzenesulfonamide: Lacks the 4-methyl group, which may affect its chemical properties and biological activity.
N-(1-methoxy-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and applications.
Uniqueness
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
N-(1-methoxy-2-methylpropan-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12(2,3)9-16-4/h5-8,13H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNXZCJQUOAGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
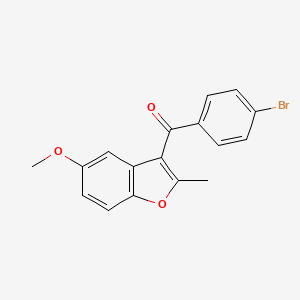
![N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5750512.png)
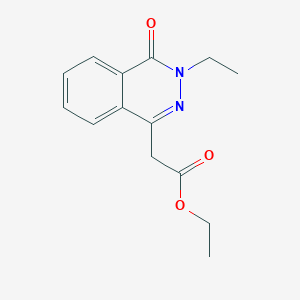
![[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B5750541.png)
![3-methyl-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B5750544.png)
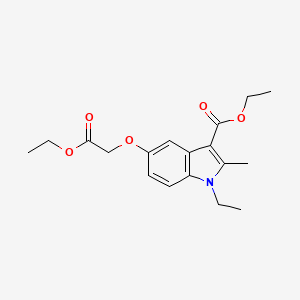

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5750584.png)
![1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5750595.png)
![5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
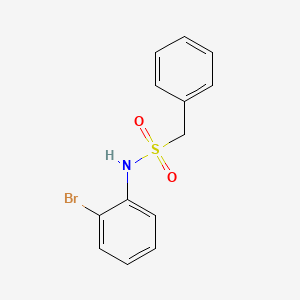
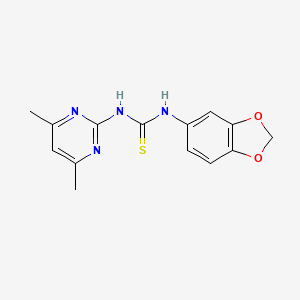
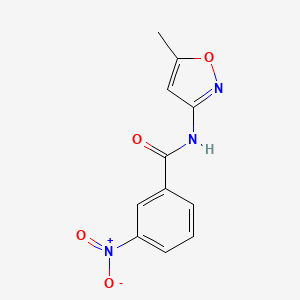
![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)
